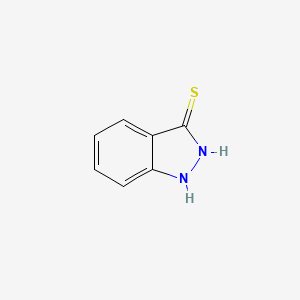
1H-Indazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-3-thiol is a heterocyclic compound that features a thiol group attached to the third position of the indazole ring Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-thiol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the nitrosation of indoles followed by cyclization can yield indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 1H-Indazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Substitution: Halogenated compounds and bases are often used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted indazole derivatives.
科学的研究の応用
1H-Indazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indazole derivatives, including this compound, are studied for their potential as kinase inhibitors.
Medicine: These compounds have shown promise in anticancer, anti-inflammatory, and antibacterial activities.
Industry: They are used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1H-Indazole-3-thiol involves its interaction with various molecular targets. For instance, in anticancer applications, it may inhibit specific kinases involved in cell proliferation . The thiol group can also form covalent bonds with target proteins, affecting their function and leading to therapeutic effects.
類似化合物との比較
1H-Indazole-3-amine: Known for its antitumor activity.
2H-Indazole: Another indazole derivative with different reactivity and applications.
Uniqueness: 1H-Indazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry and other fields.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
特性
分子式 |
C7H6N2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
1,2-dihydroindazole-3-thione |
InChI |
InChI=1S/C7H6N2S/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) |
InChIキー |
QZQLBBPKPGSZBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=S)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















